molecular formula C28H31NO10 B1202236 Feudomycin B CAS No. 79438-97-4

Feudomycin B

Cat. No.: B1202236
CAS No.: 79438-97-4
M. Wt: 541.5 g/mol
InChI Key: GKOUBQUQZFFVPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.

Mode of Action:

This compound exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:

Biochemical Analysis

Biochemical Properties

Feudomycin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial growth. It interacts with several enzymes and proteins, disrupting their normal functions. One of the key interactions is with bacterial topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound binds to this enzyme, inhibiting its activity and thereby preventing bacterial DNA replication . Additionally, this compound has been shown to interact with ribosomal proteins, inhibiting protein synthesis in bacteria.

Cellular Effects

This compound has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and cellular energy depletion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to bacterial topoisomerase II, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription . Additionally, this compound binds to ribosomal RNA, interfering with the assembly of ribosomal subunits and inhibiting protein synthesis. These interactions lead to the accumulation of DNA damage and the activation of stress response pathways in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong antibacterial activity, rapidly inhibiting bacterial growth. Over time, the stability of this compound can be affected by environmental factors such as temperature and pH. Degradation of this compound can lead to reduced efficacy and the emergence of resistant bacterial strains . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in bacterial populations, including the upregulation of efflux pumps and the acquisition of resistance genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects on liver and kidney function. Additionally, high doses of this compound can disrupt the gut microbiota, leading to dysbiosis and gastrointestinal disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It inhibits key enzymes involved in bacterial DNA replication and protein synthesis, disrupting metabolic flux and leading to the accumulation of metabolic intermediates . This compound also affects the biosynthesis of nucleotides and amino acids, further inhibiting bacterial growth. In eukaryotic cells, this compound can interfere with mitochondrial function, leading to reduced ATP production and altered cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms, including specific transporters and efflux pumps . Once inside the cell, this compound can accumulate in the cytoplasm and interact with its target enzymes and proteins. In eukaryotic cells, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with topoisomerase II and ribosomal RNA . In eukaryotic cells, this compound can be found in the nucleus and mitochondria, where it affects DNA replication and mitochondrial function. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and reducing off-target effects.

Chemical Reactions Analysis

Feudomycin B undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the anthracycline backbone.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000469
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79438-97-4
Record name Feudomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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